molecular formula C5H10Cl2N2OS B2590690 2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride CAS No. 2375273-76-8

2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride

Cat. No.: B2590690
CAS No.: 2375273-76-8
M. Wt: 217.11
InChI Key: GAFOICFIKLBOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride is a useful research compound. Its molecular formula is C5H10Cl2N2OS and its molecular weight is 217.11. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

One area of application involves the synthesis of complex chemical structures. For instance, the one-pot four-component reaction utilizing components like aromatic aldehydes, malononitrile, and 1,3-thiazolidinedione, in the presence of compounds similar to 2-Amino-2-(1,3-thiazol-4-yl)ethanol; dihydrochloride, has been shown to produce trans-dihydrothiophene ureidoformamide derivatives efficiently. This method highlights the compound's utility in facilitating diverse chemical syntheses under mild conditions (Jing Sun et al., 2018).

Antimicrobial Applications

Another significant application is in the development of new antimicrobial agents. Research on derivatives of 2-Amino substituted benzothiazoles, closely related to 2-Amino-2-(1,3-thiazol-4-yl)ethanol; dihydrochloride, demonstrated their potential as antibacterial and antifungal compounds. These findings underscore the compound's relevance in medicinal chemistry and drug design, particularly in addressing the growing concern of antimicrobial resistance (N. Patel & S. N. Agravat, 2007).

Catalysis and Material Science

The compound's derivatives have also been explored in catalysis and material science. For example, the study on copper-assisted transformations involving tetrazole derivatives sheds light on the compound's role in the synthesis of novel materials and catalysts. Such research not only expands the understanding of thiazole-based compounds in catalytic processes but also opens new avenues for developing advanced materials (S. Voitekhovich et al., 2019).

Polymer Science

In polymer science, the use of aminoalcohols, including derivatives of 2-Amino-2-(1,3-thiazol-4-yl)ethanol; dihydrochloride, as initiators in the ring-opening polymerization process, has been investigated. This application highlights the compound's utility in producing telechelic polymers with potential applications ranging from biomedical to industrial fields (Camille Bakkali-Hassani et al., 2018).

Future Directions

For more detailed information, you can refer to the relevant papers . Keep in mind that this analysis is based on available data, and additional studies may provide further insights into the compound’s properties and applications.

Biochemical Analysis

Biochemical Properties

The 2-aminothiazole scaffold in EN300-7437754 is a characteristic structure in drug development due to its several biological activities . It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that 2-aminothiazole-based compounds can act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent . The exact nature of these interactions and the specific biomolecules involved may vary depending on the specific derivative of 2-aminothiazole being studied.

Cellular Effects

EN300-7437754 can have various effects on different types of cells and cellular processes. For instance, some 2-aminothiazole derivatives have shown cytotoxic effects against certain cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of EN300-7437754 involves its interactions with various biomolecules at the molecular level. This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action can vary depending on the specific context and the other molecules present.

Temporal Effects in Laboratory Settings

The effects of EN300-7437754 can change over time in laboratory settings. This can include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Specific information on the temporal effects of EN300-7437754 is not currently available.

Dosage Effects in Animal Models

The effects of EN300-7437754 can vary with different dosages in animal models. This can include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . Specific information on the dosage effects of EN300-7437754 in animal models is not currently available.

Metabolic Pathways

EN300-7437754 may be involved in various metabolic pathways, interacting with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels . Specific information on the metabolic pathways involving EN300-7437754 is not currently available.

Transport and Distribution

EN300-7437754 can be transported and distributed within cells and tissues. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation . Specific information on the transport and distribution of EN300-7437754 is not currently available.

Subcellular Localization

The subcellular localization of EN300-7437754 and any effects on its activity or function could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles . Specific information on the subcellular localization of EN300-7437754 is not currently available.

Properties

IUPAC Name

2-amino-2-(1,3-thiazol-4-yl)ethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS.2ClH/c6-4(1-8)5-2-9-3-7-5;;/h2-4,8H,1,6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFOICFIKLBOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375273-76-8
Record name 2-amino-2-(1,3-thiazol-4-yl)ethan-1-ol dihydrochloride
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